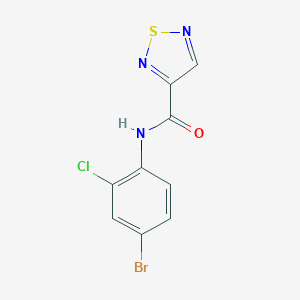

![molecular formula C25H34N2O3 B254086 Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate](/img/structure/B254086.png)

Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate, also known as PTMQ, is a synthetic compound that has been studied for its potential use in scientific research. PTMQ is a derivative of quinine, a natural alkaloid found in the bark of the cinchona tree.

Wirkmechanismus

Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate acts as a positive allosteric modulator of nAChRs, meaning that it enhances the activity of these receptors. Specifically, this compound binds to a site on the receptor that is distinct from the acetylcholine binding site, leading to an increase in the affinity of the receptor for acetylcholine. This results in an increase in the activity of the receptor and subsequent neurotransmission.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on nAChRs, this compound has been shown to modulate the activity of other neurotransmitter systems, such as the dopamine and serotonin systems. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate in lab experiments is its high affinity for nAChRs, which allows for precise targeting of these receptors. Additionally, this compound has been shown to have a relatively low toxicity, making it a safe and reliable tool for research. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.

Zukünftige Richtungen

There are a number of future directions for research on Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential interactions with other neurotransmitter systems. Finally, the development of more efficient synthesis methods for this compound could increase its availability and accessibility for research purposes.

Synthesemethoden

Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate can be synthesized through a multi-step process that involves the reaction of quinine with various reagents. One common method involves the reaction of quinine with paraformaldehyde and trimethylamine to form the intermediate, 4-hydroxy-2-methyl-6-quinolinecarboxaldehyde. This intermediate is then reacted with 1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-ylmethyl chloride and propyl bromide to form this compound.

Wissenschaftliche Forschungsanwendungen

Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for nicotinic acetylcholine receptors (nAChRs), which are important for neurotransmission. This compound has been used as a tool to study the function of nAChRs in the brain, as well as their role in various neurological disorders.

Eigenschaften

Molekularformel |

C25H34N2O3 |

|---|---|

Molekulargewicht |

410.5 g/mol |

IUPAC-Name |

propyl 2-methyl-4-oxo-3-[(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)methyl]-1H-quinoline-6-carboxylate |

InChI |

InChI=1S/C25H34N2O3/c1-6-9-30-23(29)17-7-8-21-19(10-17)22(28)20(16(2)26-21)13-27-15-25(5)12-18(27)11-24(3,4)14-25/h7-8,10,18H,6,9,11-15H2,1-5H3,(H,26,28) |

InChI-Schlüssel |

DDZVLVSXWAYALD-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CC4(CC3CC(C4)(C)C)C)C |

Kanonische SMILES |

CCCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CC4(CC3CC(C4)(C)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B254009.png)

![2-Cyclohexyl-6-(3-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B254010.png)

![Isopropyl 3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B254011.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254015.png)

![N,1,4-trimethyl-2-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B254016.png)

![{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254019.png)

![2-(2-furyl)-6-[3-(4-methylphenoxy)propoxy]-4H-chromen-4-one](/img/structure/B254020.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B254022.png)

![N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B254023.png)

![4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B254024.png)

![N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254029.png)